molecular formula C22H21N3O4S B11409657 N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11409657
M. Wt: 423.5 g/mol
InChI Key: UODXJLYXQOVOER-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties could be explored for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: is similar to other benzofuro[3,2-d]pyrimidine derivatives, which also exhibit biological activity.

    Other acetamide derivatives: Compounds with similar acetamide groups may have comparable properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O4S/c1-13(2)25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-12-18(26)23-14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,23,26)

InChI Key

UODXJLYXQOVOER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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